Enpp-1-IN-9 vs. Enpp-1-IN-20: Scaffold-Dependent Activity Differentiation
Enpp-1-IN-9 (quinazoline-piperidine-sulfamate scaffold, patent WO2021203772A1 compound 51) and Enpp-1-IN-20 (pyrido[2,3-d]pyrimidin-7-one scaffold) represent distinct chemotypes with divergent potency profiles. Enpp-1-IN-20 demonstrates sub-nanomolar biochemical potency (IC50 = 0.09 nM) and cellular activity (IC50 = 8.8 nM) against ENPP1 [1]. Quantitative activity data for Enpp-1-IN-9 in the same assay systems have not been publicly disclosed; the structural divergence between these chemotypes precludes extrapolation of potency equivalence. Selection between these compounds requires careful consideration of whether ultra-high potency (Enpp-1-IN-20) or alternative binding mode and scaffold exploration (Enpp-1-IN-9) aligns with the specific experimental objective [2].
| Evidence Dimension | ENPP1 inhibitory activity (biochemical and cellular) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Enpp-1-IN-20: biochemical IC50 = 0.09 nM; cell-based assay IC50 = 8.8 nM |
| Quantified Difference | Data unavailable for direct comparison; potency cannot be assumed equivalent |
| Conditions | Biochemical ENPP1 enzyme assay; cell-based STING pathway stimulation assay |
Why This Matters
Procurement decisions must account for the absence of disclosed potency data for Enpp-1-IN-9 versus documented sub-nanomolar activity of alternative chemotypes.
- [1] Sun Y, et al. Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. J Med Chem. 2024;67(4):2789-2805. View Source
- [2] Glpbio. Enpp-1-IN-20 product datasheet (Cat. No. GC74032). Compound 31, IC50 = 0.09 nM (biochemical), 8.8 nM (cell-based). Accessed 2025. View Source
